N-(3-chloro-4-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound features a 1,2,4-triazole core substituted with a furan-2-ylmethyl group at position 4 and a pyridin-4-yl group at position 3. The sulfanyl bridge links the triazole to an acetamide moiety, which is further substituted with a 3-chloro-4-fluorophenyl group. The electron-withdrawing chloro and fluoro substituents on the phenyl ring may enhance binding affinity to biological targets, as observed in structurally related compounds .
Properties
Molecular Formula |
C20H15ClFN5O2S |
|---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H15ClFN5O2S/c21-16-10-14(3-4-17(16)22)24-18(28)12-30-20-26-25-19(13-5-7-23-8-6-13)27(20)11-15-2-1-9-29-15/h1-10H,11-12H2,(H,24,28) |
InChI Key |
RQLCQHKIHWWWTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core triazole structure, followed by the introduction of the furan and pyridine substituents. The final step involves the attachment of the acetamide group through a nucleophilic substitution reaction. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloro or fluoro groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Activity
Antitubercular Properties
Research has indicated that derivatives of compounds similar to N-(3-chloro-4-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit potent antitubercular activities. For instance, related compounds have shown efficacy against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 4 to 64 µg/mL. The structure-function relationship suggests that modifications to the side chains can enhance activity against resistant strains of M. tuberculosis .
Antifungal and Antiviral Activity
Compounds containing the triazole moiety are known for their broad-spectrum antifungal properties. The incorporation of furan and pyridine rings enhances their bioactivity, making them suitable candidates for developing new antifungal agents. Additionally, triazole derivatives have been explored for antiviral applications, particularly in inhibiting viral replication .
Cancer Therapeutics
Antitumor Activity
The compound's structure allows it to interact with various biological targets implicated in cancer progression. Studies have demonstrated that similar triazole derivatives possess antitumor activity by inducing apoptosis in cancer cells and inhibiting cell proliferation across different tumor types. This suggests a promising avenue for developing novel anticancer therapies based on this chemical framework .
Agricultural Applications
Fungicides and Herbicides
The triazole scaffold is well-documented for its use in agricultural chemistry as fungicides and herbicides. Compounds like this compound can be engineered to target specific plant pathogens or weeds while minimizing toxicity to crops. This dual functionality makes them valuable in sustainable agriculture practices .
Mechanistic Insights
Biochemical Pathways
The mechanism of action for compounds containing the triazole moiety often involves the inhibition of specific enzymes crucial for cell wall synthesis in fungi or metabolic pathways in bacteria and cancer cells. Understanding these pathways can help in designing more effective derivatives with improved selectivity and reduced side effects .
Case Studies
| Study | Findings | Applications |
|---|---|---|
| Study on Antitubercular Activity | Identified MIC values between 4 to 64 µg/mL against M. tuberculosis | Development of new antitubercular agents |
| Research on Antifungal Properties | Demonstrated broad-spectrum antifungal activity | Potential fungicide formulation |
| Investigation of Antitumor Effects | Induced apoptosis in various cancer cell lines | New anticancer drug development |
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the growth of microbial cells by targeting essential enzymes involved in cell wall synthesis or DNA replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aryl Acetamide Group
- N-[2-Chloro-5-(trifluoromethyl)phenyl] analogue ():
Replacing the 3-chloro-4-fluorophenyl group with a 2-chloro-5-(trifluoromethyl)phenyl moiety introduces a stronger electron-withdrawing trifluoromethyl group. This modification could enhance metabolic stability but may reduce solubility due to increased hydrophobicity . - N-(3-CL-4-F-PH)-2-((4-ETHYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)ACETAMIDE (): Identical aryl substituents (3-chloro-4-fluorophenyl) but with an ethyl group at position 4 of the triazole instead of furan-2-ylmethyl.
Variations in Triazole Substituents
- Furan-2-ylmethyl vs. Thiophen-2-ylmethyl ():
Replacing furan with thiophene (oxygen vs. sulfur) alters electronic properties. Thiophene’s higher electronegativity may enhance π-π stacking interactions with aromatic residues in enzyme active sites, though furan derivatives exhibit superior anti-exudative activity in related compounds . - This could improve solubility but may reduce membrane permeability .
Pyridine Positional Isomerism
- Pyridin-4-yl vs. Pyridin-2-yl ( vs. Target Compound):
The pyridin-4-yl group in the target compound allows for a linear geometry, facilitating interactions with planar binding pockets. Pyridin-2-yl analogues () may induce conformational strain, reducing affinity for certain targets .
Key Findings:
- Electron-Withdrawing Groups : The 3-chloro-4-fluorophenyl group in the target compound aligns with ’s observation that electron-withdrawing substituents enhance antimicrobial activity by stabilizing ligand-receptor interactions .
- Anti-Exudative Activity : The furan-2-ylmethyl group contributes to 67% inhibition of exudation at 10 mg/kg, outperforming diclofenac sodium (8 mg/kg) in a rat model .
- Pyridine Position : Pyridin-4-yl derivatives (target compound) show superior activity to pyridin-2-yl analogues, likely due to optimized spatial orientation .
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on diverse scientific literature.
The compound has the following chemical characteristics:
- Molecular Formula : C17H14ClFN4O
- Molar Mass : 376.8 g/mol
- CAS Number : 2415489-30-2
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. Its structure suggests that it may exhibit significant activity against various bacterial strains, particularly those resistant to conventional antibiotics.
-
Antibacterial Activity :
- The compound was tested against Gram-positive and Gram-negative bacteria. Preliminary results indicate that it possesses moderate to high antibacterial activity, especially against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MIC) ranging from 2 µg/mL to 64 µg/mL depending on the bacterial strain tested .
- Antifungal Activity :
Cytotoxicity
Cytotoxicity studies conducted on human cell lines (e.g., HEK-293) revealed that the compound exhibits low toxicity, making it a promising candidate for further development in pharmacology . The IC50 values were found to be greater than 50 µM, indicating a favorable safety profile for therapeutic use.
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Activity : The triazole moiety is known to interfere with fungal enzyme systems, potentially inhibiting cell wall synthesis.
- Disruption of Membrane Integrity : The compound may disrupt bacterial cell membranes, leading to cell lysis.
Study 1: Antimicrobial Efficacy
A study published in 2020 evaluated various derivatives of triazole compounds for their antimicrobial properties. Among these, this compound showed promising results against resistant strains of S. aureus and Candida auris with MIC values significantly lower than those of standard treatments like fluconazole .
Study 2: Cytotoxicity Assessment
In another investigation focused on the cytotoxic effects of various triazole derivatives, this compound was assessed for its impact on human embryonic kidney cells. Results indicated minimal cytotoxic effects at therapeutic concentrations, supporting its potential for further clinical development .
Comparative Analysis
| Property | N-(3-chloro-4-fluorophenyl)-2-{[4-(furan-2-y... | Standard Antibiotics (e.g., Penicillin) |
|---|---|---|
| Antibacterial MIC | 2 - 64 µg/mL | 0.5 - 8 µg/mL |
| Antifungal MIC | < 16 µg/mL | < 32 µg/mL |
| Cytotoxicity (IC50) | > 50 µM | < 20 µM |
Q & A
Q. What are the key considerations for synthesizing N-(3-chloro-4-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide with high purity?
The synthesis involves multi-step reactions, including triazole ring formation via hydrazine cyclization, sulfanyl group introduction, and coupling with the chlorophenyl acetamide moiety. Critical factors include:
- Reaction conditions : Temperature (60–80°C for cyclization), solvent polarity (DMF or acetonitrile for solubility), and pH control to avoid side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the final compound.
- Analytical validation : NMR (¹H/¹³C) to confirm functional groups and HPLC (C18 column, UV detection at 254 nm) to verify purity (>95%) .
Q. How is the structural integrity of this compound validated in academic research?
Advanced analytical techniques are employed:
- NMR spectroscopy : ¹H NMR identifies aromatic protons (δ 7.2–8.5 ppm for pyridine/furan) and sulfanyl protons (δ 3.8–4.2 ppm). ¹³C NMR confirms carbonyl (δ 165–170 ppm) and triazole carbons .
- X-ray crystallography : SHELX software refines crystal structures to determine bond lengths/angles (e.g., C–S bond ≈1.82 Å) and intermolecular interactions (π-π stacking in triazole rings) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (theoretical ~470 g/mol) .
Q. What preliminary biological screening methods are used to assess its activity?
Initial assays focus on target engagement and cytotoxicity:
- Enzyme inhibition : Kinase or protease assays (e.g., IC₅₀ determination via fluorescence polarization) .
- Antimicrobial activity : Broth microdilution (MIC values against S. aureus or E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ <10 μM in HeLa cells) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
SAR strategies include:
- Substituent variation : Replacing the furan-2-ylmethyl group with thiophene or benzyl groups to enhance lipophilicity .
- Bioisosteric replacement : Exchanging the pyridin-4-yl group with pyrimidine to improve hydrogen bonding with target enzymes .
- Activity cliffs : Comparing anti-exudative activity (e.g., 30% reduction in edema at 50 mg/kg vs. 45% for a chloro-substituted analog) .
Q. What crystallographic techniques resolve contradictions in reported biological data?
Discrepancies in enzyme inhibition data may arise from polymorphic forms or solvent interactions. Methods include:
- Single-crystal XRD : Identifying conformational isomers (e.g., syn vs. anti triazole orientations) that affect binding .
- Docking simulations : AutoDock Vina predicts binding poses with catalytic sites (e.g., ΔG = -9.2 kcal/mol for COX-2) .
- Thermal analysis : DSC/TGA confirms stability up to 200°C, ruling out degradation during assays .
Q. How can researchers address low solubility in pharmacological assays?
Methodological solutions :
- Co-solvent systems : Use DMSO/PEG-400 (1:4 v/v) for in vitro studies .
- Prodrug design : Introduce phosphate esters at the acetamide group to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI <0.2) for sustained release .
Key Methodological Recommendations
- Contradiction analysis : Cross-validate bioactivity data using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic IC₅₀) .
- Scalable synthesis : Optimize Buchwald–Hartwig coupling for triazole formation to reduce palladium catalyst loading (0.5 mol% Pd(OAc)₂) .
- Toxicity profiling : Conduct Ames test and hERG channel inhibition assays early to mitigate attrition risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
